1-(Benzyloxy)-4-vinylnaphthalene
Description
1-(Benzyloxy)-4-vinylnaphthalene (C₁₉H₁₆O) is a naphthalene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1 and a vinyl group (-CH₂CH₂) at position 4. This compound combines the aromatic stability of naphthalene with the reactivity of both ether and alkene functionalities. The benzyloxy group enhances solubility in organic solvents, while the vinyl group enables participation in polymerization or cross-coupling reactions, making it valuable in materials science and synthetic chemistry .
Properties
IUPAC Name |
1-ethenyl-4-phenylmethoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-16-12-13-19(18-11-7-6-10-17(16)18)20-14-15-8-4-3-5-9-15/h2-13H,1,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXIQYDYVMYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-vinylnaphthalene can be synthesized through a multi-step process involving the following key steps:
Vinylation: The vinyl group can be introduced via a Heck reaction, where the benzyloxy-substituted naphthalene is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted naphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-vinylnaphthalene has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be used in the development of fluorescent probes for biological imaging.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-vinylnaphthalene depends on its specific application. For instance:
In Polymerization: The vinyl group undergoes radical polymerization to form long polymer chains.
In Biological Systems: If used as a fluorescent probe, it interacts with specific biomolecules, leading to changes in fluorescence properties that can be detected and analyzed.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural differences between 1-(Benzyloxy)-4-vinylnaphthalene and related compounds:
Key Observations :
- Substituent Position : The reactivity and electronic effects of naphthalene derivatives are highly position-dependent. For example, 1-substituted naphthalenes (e.g., this compound) exhibit distinct steric and electronic profiles compared to 2-substituted analogs like 2-(Benzyloxy)naphthalene .
- Functional Groups : The vinyl group in this compound enables polymerization or Diels-Alder reactions, whereas bromo-substituted analogs (e.g., 1-(Benzyloxy)-4-bromonaphthalene) are more suited for cross-coupling (e.g., Suzuki reactions) .
Reactivity Challenges :
Physical and Chemical Properties
- Solubility: Benzyloxy groups enhance solubility in nonpolar solvents (e.g., toluene, ethers), while vinyl groups slightly increase polarity.
- Thermal Stability : The vinyl group may reduce thermal stability compared to halogenated analogs due to alkene reactivity .
- Hazard Profile : 1-(Benzyloxy)naphthalene exhibits moderate toxicity (skin/eye irritation), but vinyl-substituted derivatives may pose additional risks due to reactive alkene bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
